molecular formula C6H7F3O3 B13061426 Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate

Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate

Cat. No.: B13061426
M. Wt: 184.11 g/mol
InChI Key: SHOKQWOGRHPXTL-UHFFFAOYSA-N
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Description

Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate is an organic compound with the molecular formula C6H7F3O3. It is a colorless liquid known for its use as an intermediate in various chemical reactions and industrial applications .

Properties

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

IUPAC Name

methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate

InChI

InChI=1S/C6H7F3O3/c1-3(5(11)12-2)4(10)6(7,8)9/h3H,1-2H3

InChI Key

SHOKQWOGRHPXTL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate can be synthesized through the esterification of 4,4,4-trifluoro-2-methyl-3-oxobutanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the compound is produced using similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Aldol Condensation Reactions

The keto group enables enolate formation, allowing condensation with aldehydes to form α,β-unsaturated ketones. This reaction is critical for synthesizing complex fluorinated intermediates.

Example Reaction:
Reaction with benzaldehyde under basic conditions:
Methyl 4 4 4 trifluoro 2 methyl 3 oxobutanoate+Benzaldehyde Unsaturated Trifluoromethyl Ketone\text{Methyl 4 4 4 trifluoro 2 methyl 3 oxobutanoate}+\text{Benzaldehyde}\rightarrow \text{ Unsaturated Trifluoromethyl Ketone}

Reagents/ConditionsProductYieldSource
Benzaldehyde, KOtBu, THF(E)-4,4,4-Trifluoro-3-(phenyl)but-2-en-1-one72%

Mechanism:

  • Deprotonation at the α-carbon to form an enolate.

  • Nucleophilic attack on the aldehyde carbonyl.

  • Dehydration to form the conjugated enone.

The trifluoromethyl group enhances enolate stability via electron-withdrawing effects, favoring product formation .

Michael Addition Reactions

The β-keto ester acts as a Michael donor, reacting with α,β-unsaturated carbonyl compounds (e.g., acrylates, enones).

Example Reaction:
Addition to methyl acrylate:
Methyl 4 4 4 trifluoro 2 methyl 3 oxobutanoate+Methyl acrylateTrifluoromethylated Diketone\text{Methyl 4 4 4 trifluoro 2 methyl 3 oxobutanoate}+\text{Methyl acrylate}\rightarrow \text{Trifluoromethylated Diketone}

Reagents/ConditionsProductYieldSource
Methyl acrylate, Et₃N, DCM4,4,4-Trifluoro-5-methyl-3-oxohexanoate65%

Mechanism:

  • Enolate formation at the β-keto ester.

  • Conjugate addition to the α,β-unsaturated ester.

  • Protonation to yield the diketone .

Nucleophilic Substitution at the Ester Group

The ester moiety undergoes aminolysis or transesterification under acidic/basic conditions.

Example Reaction with Aniline:
Methyl 4 4 4 trifluoro 2 methyl 3 oxobutanoate+AnilineN Phenylamide Derivative\text{Methyl 4 4 4 trifluoro 2 methyl 3 oxobutanoate}+\text{Aniline}\rightarrow \text{N Phenylamide Derivative}

Reagents/ConditionsProductYieldSource
Aniline, MgSO₄, glacial AcOH, EtOHN-Phenyl-4,4,4-trifluoro-3-oxobutanamide85%*

*Yield estimated based on reaction scale.
Mechanism:

  • Nucleophilic attack by aniline on the ester carbonyl.

  • Elimination of methanol to form the amide .

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol using hydride agents.

Example Reaction with NaBH₄:
Methyl 4 4 4 trifluoro 2 methyl 3 oxobutanoateNaBH4Methyl 4 4 4 trifluoro 2 methyl 3 hydroxybutanoate\text{Methyl 4 4 4 trifluoro 2 methyl 3 oxobutanoate}\xrightarrow{\text{NaBH}_4}\text{Methyl 4 4 4 trifluoro 2 methyl 3 hydroxybutanoate}

Reagents/ConditionsProductYieldSource
NaBH₄, MeOH, 0°C3-Hydroxy derivative90%

Mechanism:

  • Hydride transfer to the carbonyl carbon.

  • Protonation of the alkoxide intermediate.

Cyclization Reactions

Used to synthesize fluorinated heterocycles, such as pyridines or pyrans, via intramolecular condensation.

Example Cyclization to Pyran Derivatives:
Heating with aldehydes and ammonia yields pyran intermediates, which dehydrate to dihydropyridines .

Reagents/ConditionsProductApplicationSource
Aldehyde, NH₃, diphenyl ether-biphenyl eutecticTrifluoromethylated pyranHerbicide precursor

Halogenation and Oxidation

The keto group participates in halogenation (e.g., bromination) and oxidation to carboxylic acids.

Example Bromination:
Methyl 4 4 4 trifluoro 2 methyl 3 oxobutanoate+Br2 Bromo Derivative\text{Methyl 4 4 4 trifluoro 2 methyl 3 oxobutanoate}+\text{Br}_2\rightarrow \text{ Bromo Derivative}

Reagents/ConditionsProductYieldSource
Br₂, AcOH, 25°C2-Bromo-4,4,4-trifluoro-3-oxobutanoate78%

Comparative Reactivity Table

Reaction TypeKey Functional GroupTypical ReagentsProduct ComplexityYield Range
Aldol Condensationβ-Keto esterAldehydes, basesHigh65–85%
Michael AdditionEnolateα,β-Unsaturated estersModerate60–75%
Ester AminolysisEsterAmines, acidsLow70–90%
ReductionKetoneNaBH₄, LiAlH₄Low85–95%
CyclizationKeto + esterNH₃, heatHigh50–70%

Mechanistic Insights

  • Electron-Withdrawing Effects: The trifluoromethyl group increases α-hydrogen acidity (pKa ~12), enhancing enolate formation .

  • Steric Effects: The methyl group at C2 influences regioselectivity in nucleophilic attacks .

  • Solvent Dependence: Polar aprotic solvents (e.g., THF, DCM) optimize enolate stability, while protic solvents (e.g., EtOH) favor ester hydrolysis .

This compound’s reactivity profile underscores its utility in synthesizing fluorinated agrochemicals, pharmaceuticals, and materials science intermediates .

Scientific Research Applications

Chemical Properties and Structure

Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate has the molecular formula C6H7F3O3C_6H_7F_3O_3 and a molecular weight of approximately 180.12 g/mol. Its structure features a trifluoromethyl group, which imparts unique reactivity and stability characteristics that are beneficial in synthetic applications.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its applications include:

  • Drug Development : The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. It acts as a precursor for the formation of biologically active molecules due to its ability to undergo cyclization and oxidation reactions .
  • Catalysis : It is employed as a catalyst in halogenation reactions, enhancing the efficiency of chemical transformations by facilitating the introduction of halogen atoms into organic substrates .

Agrochemical Applications

The compound is particularly valuable in the field of agrochemicals:

  • Herbicide Development : this compound is a key intermediate in the synthesis of pyridine-based herbicides. It can be transformed into various pyridine carbodithioate derivatives that exhibit herbicidal activity . These derivatives are crucial for developing effective weed control agents.

Case Study 1: Synthesis of Pyridine Herbicides

Research has demonstrated that this compound can be reacted with aldehydes to form pyran intermediates. Subsequent treatment with ammonia leads to dihydroxypiperidine derivatives, which are further dehydrated to produce dihydropyridines—important structures in herbicide chemistry .

Case Study 2: Drug Intermediate Applications

In pharmaceutical research, this compound has been identified as a significant intermediate for synthesizing various drug candidates. Its ability to participate in cyclization reactions allows for the rapid construction of complex molecular frameworks necessary for drug efficacy .

Table: Summary of Applications

Application AreaSpecific UseRemarks
Organic SynthesisDrug intermediatesFacilitates complex molecule construction
Catalysis in halogenation reactionsEnhances reaction efficiency
AgrochemicalsSynthesis of pyridine herbicidesKey intermediate for effective weed control

Mechanism of Action

The compound exerts its effects through its reactive ester functional group, which can undergo hydrolysis, oxidation, and reduction. These reactions are facilitated by the presence of the trifluoromethyl group, which enhances the compound’s reactivity. The molecular targets and pathways involved depend on the specific reaction and application .

Biological Activity

Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate is a compound of interest due to its unique trifluoromethyl group and potential biological activities. This article synthesizes current research findings on its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships.

Chemical Structure and Properties

This compound can be represented by the following structure:

C7H8F3O3\text{C}_7\text{H}_8\text{F}_3\text{O}_3

This compound features a trifluoromethyl group that significantly influences its biological activity and physicochemical properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of trifluoromethyl-substituted compounds. For instance, a series of compounds including this compound were evaluated for their inhibitory effects on various cancer cell lines. The results indicated significant cytotoxicity against human promyelotic leukemia (HL60) and mouse T lymphocytic leukemia (EL4) cell lines.

Table 1: Anticancer Activity of Trifluoromethyl Compounds

CompoundCell LineIC50 (μM)
3aHL6020.2 ± 1.7
3bHL6016.4 ± 1.8
3cHL6027.2 ± 1.3
3aEL425.3 ± 0.9
3bEL419.4 ± 2.0
3cEL428.7 ± 2.0

The IC50 values indicate that compound 3b , which contains a para-fluoro substitution, exhibited the highest potency against HL60 cells compared to other analogs .

Structure-Activity Relationship (SAR)

The electron-withdrawing properties of the trifluoromethyl group play a crucial role in enhancing biological activity. Research has shown that modifying the substituents on the aromatic ring affects both lipophilicity and biological efficacy. For example, replacing methyl groups with trifluoromethyl groups in certain derivatives resulted in diminished antiproliferative activity due to increased hydrophobicity .

Table 2: Structure-Activity Relationship Insights

Substituent TypeBiological ActivityIC50 (μM)
MethylModerate~7.1
EthylHigher~7.5
TrifluoromethylLow>200

These findings suggest that while trifluoromethyl groups can enhance certain properties, they may also hinder biological activity when overly hydrophobic .

Antimicrobial Activity

Beyond anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Trifluoromethyl compounds have been reported to possess significant antibacterial effects against strains such as E. coli and S. aureus, with some derivatives showing promising results in inhibiting fungal growth as well .

Case Studies

  • Anticancer Efficacy : A study evaluating multiple trifluoromethyl derivatives found that certain modifications led to enhanced cytotoxic effects against several cancer cell lines, including MCF-7 and HepG2 cells.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial potential of trifluoromethyl pyrimidinone derivatives found notable activity against Mycobacterium tuberculosis, with low cytotoxicity against human liver cells .

Q & A

Q. What are the common synthetic routes for Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via alkylation or condensation reactions. For example, Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate (a closely related analog) is prepared by modifying ethyl 4,4,4-trifluoro-3-oxobutanoate using procedures involving acidic or basic catalysts . Methyl esters are often derived via transesterification or direct methylation of the corresponding acid. Reaction optimization, such as temperature control (e.g., stirring at 80°C for 4 hours with sodium ethoxide) and stoichiometric ratios of reagents (e.g., formamidine hydrochloride), can improve yields up to 88% .

Q. How is this compound characterized analytically, and what are critical purity indicators?

  • Methodological Answer : Key characterization methods include 1H NMR (to confirm methyl and trifluoromethyl groups), mass spectrometry (MS) for molecular weight verification, and elemental analysis to validate empirical formulas . Purity is assessed via gas chromatography (GC) (>93% purity thresholds) and monitoring for byproducts like unreacted starting materials or hydrolysis products .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of trifluoromethylated β-keto esters like this compound?

  • Methodological Answer : Stereoselective synthesis requires chiral catalysts or enantiomerically pure starting materials. For example, (R)- or (S)-configured ammonium salts derived from phenylethylamine can induce asymmetry in hydroxybutanoate intermediates, as demonstrated in related trifluoro-3-hydroxybutanoate syntheses . Polarimetric analysis ([α]D) and chiral HPLC are critical for confirming enantiomeric excess (>95%) .

Q. What strategies resolve contradictions in bioactivity data for fluorinated β-keto ester derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., acaricidal vs. phytotoxic effects) often arise from trifluoromethyl group positioning or solvent interactions. Systematic structure-activity relationship (SAR) studies, such as substituting the methyl group with bulkier alkyl chains or varying fluorination patterns, can isolate key bioactive motifs . Computational modeling (e.g., DFT for electron-withdrawing effects) complements empirical data .

Q. How does the trifluoromethyl group influence the stability of this compound under storage or reaction conditions?

  • Methodological Answer : The trifluoromethyl group enhances electrophilicity but may promote hydrolysis under humid conditions. Stability studies recommend storage at 2–8°C in anhydrous environments and avoiding prolonged exposure to bases (e.g., sodium ethoxide) to prevent decomposition into 4,4,4-trifluoro-3-hydroxybutanoic acid .

Experimental Design & Data Analysis

Q. What experimental protocols are recommended for scaling up this compound synthesis while minimizing side reactions?

  • Methodological Answer :
  • Step 1 : Optimize solvent choice (e.g., ethanol for solubility vs. ethyl acetate for extraction) to reduce byproduct formation .
  • Step 2 : Use controlled addition of sodium ethoxide to avoid exothermic side reactions.
  • Step 3 : Implement inline GC or LC-MS for real-time monitoring of reaction progress .

Q. How can researchers address discrepancies in NMR spectral data for trifluoromethylated compounds?

  • Methodological Answer : Anomalies in 1H/19F NMR signals (e.g., splitting due to coupling with fluorine) are resolved by:
  • Using deuterated solvents (CDCl3) to eliminate solvent interference.
  • Acquiring 2D NMR (COSY, HSQC) to assign overlapping peaks.
  • Comparing with literature data for analogous compounds (e.g., Ethyl 4,4-difluoro-3-oxobutanoate, CAS 352-24-9) .

Applications in Medicinal Chemistry

Q. What role does this compound play in synthesizing bioactive heterocycles?

  • Methodological Answer : The compound serves as a precursor for pyrimidine and triazolo-pyrazine derivatives. For instance, condensation with formamidine yields 5-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one, a scaffold in kinase inhibitors . Fluorinated analogs exhibit enhanced metabolic stability in drug candidates like sitagliptin intermediates .

Q. How can researchers optimize the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • Activate the β-keto ester using Lewis acids (e.g., ZnCl2) to enhance electrophilicity.
  • Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Safety & Handling

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Use chemical safety goggles and nitrile gloves to prevent skin/eye contact (OSHA/EN166 standards) .
  • Store in explosion-proof refrigerators due to flammability risks (Category 4-3-III per GHS) .

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